2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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Overview
Description
Synthesis Analysis
The synthesis of related thiazolo and benzimidazole derivatives involves multiple steps, including cyclizations and bond formations. For instance, a one-pot reaction involving o-phenylenediamine, aryl isothiocyanate, and methyl acetylenecarboxylate in toluene-dichloromethane without any catalyst under reflux conditions can produce N-aryl-N-[1,3]thiazino[3,4a][1,3]benzimidazol-1-ylidenamines in 60-70% yield, showcasing a method for creating structurally similar compounds (Alizadeh et al., 2010).
Molecular Structure Analysis
Crystal structure analysis reveals the spatial arrangement and bonding interactions within molecules. For related compounds, single crystal X-ray diffraction analysis helps in understanding the molecular geometry and intermolecular interactions, as seen in studies of certain thiazolo[3,2-a]benzimidazole derivatives (Kılcıgil & Kuş, 2005).
Chemical Reactions and Properties
The chemical reactivity and properties of thiazolo[3,2-a]benzimidazole derivatives are influenced by their functional groups and molecular structure. The presence of chlorophenyl and thiazolo[3,2-a]benzimidazole groups can affect the electronic, vibrational, and structural properties, as explored through spectroscopic and quantum chemical analyses for similar compounds (Venil et al., 2021).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline form, are crucial for understanding the behavior of these compounds under different conditions. Spectroscopic identification and molecular docking studies provide insights into the structural features that influence these properties (Shanmugapriya et al., 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability, and susceptibility to hydrolysis, are determined by the molecular structure. For instance, N- and O-glucuronides formation from related compounds indicates the metabolic pathways and chemical stability under physiological conditions (Janssen et al., 1982).
properties
IUPAC Name |
(2Z)-2-[(E)-3-(2-chlorophenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2OS/c19-13-8-2-1-6-12(13)7-5-11-16-17(22)21-15-10-4-3-9-14(15)20-18(21)23-16/h1-11H/b7-5+,16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEJPOKAFQJENF-PFKGSKDKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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